(5S,6R)-2,2-diethoxy-5,6-dimethyloxane

Description

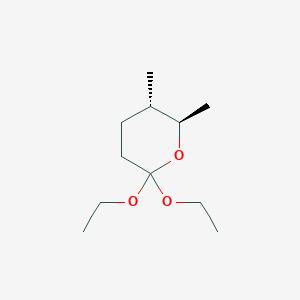

(5S,6R)-2,2-Diethoxy-5,6-dimethyloxane is a stereochemically defined oxane derivative characterized by a six-membered oxygen-containing ring (oxane/tetrahydropyran) with ethoxy groups at the C2 position and methyl substituents at C5 and C4. The stereochemistry (5S,6R) confers distinct conformational and reactivity properties, making it relevant in asymmetric synthesis, pharmaceutical intermediates, and material science.

Properties

CAS No. |

101977-88-2 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane |

InChI |

InChI=1S/C11H22O3/c1-5-12-11(13-6-2)8-7-9(3)10(4)14-11/h9-10H,5-8H2,1-4H3/t9-,10+/m0/s1 |

InChI Key |

CHLGCKKFPCKYNZ-VHSXEESVSA-N |

SMILES |

CCOC1(CCC(C(O1)C)C)OCC |

Isomeric SMILES |

CCOC1(CC[C@@H]([C@H](O1)C)C)OCC |

Canonical SMILES |

CCOC1(CCC(C(O1)C)C)OCC |

Synonyms |

2H-Pyran,2,2-diethoxytetrahydro-5,6-dimethyl-,(5S-trans)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in the Oxane/Tetrahydropyran Family

(a) (5S,6R)-Thymidine Glycol ()

- Structure : A thymine-derived nucleoside with a (5S,6R)-dihydroxylated oxane ring.

- Key Differences : Contains a thymine base and lacks ethoxy/methyl groups.

- Synthesis : Preferentially synthesized via Sharpless asymmetric dihydroxylation (AD), yielding a 2:1 ratio of (5S,6R) to (5R,6S) isomers. Ionic solvents (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enhance reaction rates without altering stereopreference .

- Applications : Used in DNA damage studies; stereochemistry affects protein recognition in DNA repair pathways.

(b) Empagliflozin ()

- Structure : (2S,3R,4R,5S,6R)-configured oxane with chlorophenyl and hydroxymethyl substituents.

- Key Differences : More complex substituents (hydroxy, methoxy, chlorophenyl) enhance pharmacological activity as an SGLT2 inhibitor.

- Physical Properties : High solubility due to polar hydroxy groups, unlike the hydrophobic ethoxy/methyl groups in the target compound .

(c) (2R,5S)-5-[(1S)-(1,2-Diacetyloxy)]-2-acetyloxy-1,4-dioxane ()

- Structure : 1,4-dioxane with acetyloxy groups at C2 and C3.

- Key Differences : Smaller ring (dioxane vs. oxane) and acetyloxy substituents increase electrophilicity.

- Reactivity : Acetyl groups facilitate hydrolysis, whereas ethoxy groups in the target compound offer stability under acidic conditions .

Stereochemical and Functional Group Comparisons

Key Research Findings

Stereochemical Influence : The (5S,6R) configuration in thymidine glycol enhances binding to DNA repair proteins compared to (5R,6S) isomers, suggesting similar stereochemical effects may govern the target compound’s interactions .

Solubility and Stability : Ethoxy groups in the target compound likely reduce water solubility compared to hydroxy-rich analogs like Empagliflozin, impacting its applicability in aqueous systems .

Synthetic Challenges : Asymmetric synthesis of (5S,6R) configurations often requires advanced methods like Sharpless AD or enzymatic resolution, as seen in thymidine glycol synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.